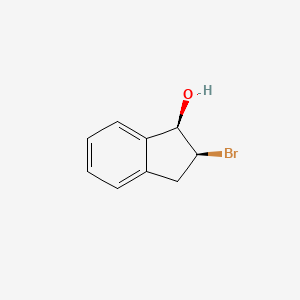
(1r,2s)-2-Bromoindan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,2s)-2-Bromoindan-1-ol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, where the bromine atom and hydroxyl group are positioned on the indane ring in a specific spatial arrangement. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2s)-2-Bromoindan-1-ol typically involves the bromination of indan-1-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of undesired by-products and ensuring high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,2s)-2-Bromoindan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding indan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Indanone or indanal derivatives.
Reduction: Indan-1-ol.
Substitution: Various substituted indan-1-ol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1r,2s)-2-Bromoindan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (1r,2s)-2-Bromoindan-1-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to participate in a range of chemical transformations. The specific pathways and targets depend on the context of its use, such as in the synthesis of pharmaceuticals where it may act as an intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1r,2s)-2-Bromocyclopentanol: Similar in structure but with a cyclopentane ring instead of an indane ring.
(1r,2s)-2-Bromoindan-1-one: Similar but with a ketone group instead of a hydroxyl group.
Uniqueness
(1r,2s)-2-Bromoindan-1-ol is unique due to its specific stereochemistry and the presence of both a bromine atom and a hydroxyl group on the indane ring
Propriétés
Numéro CAS |
5414-56-2 |
|---|---|
Formule moléculaire |
C9H9BrO |
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
Clé InChI |
RTESDSDXFLYAKZ-DTWKUNHWSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](C2=CC=CC=C21)O)Br |
SMILES canonique |
C1C(C(C2=CC=CC=C21)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


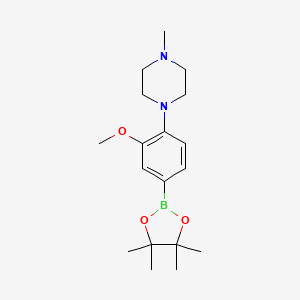

![3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13351346.png)
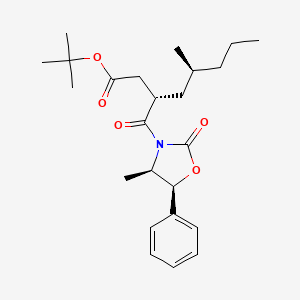
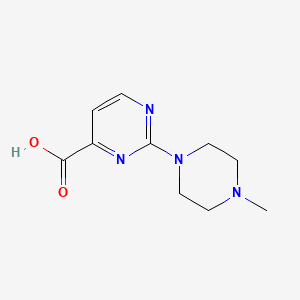
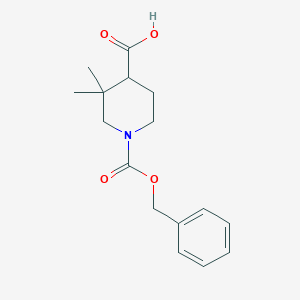
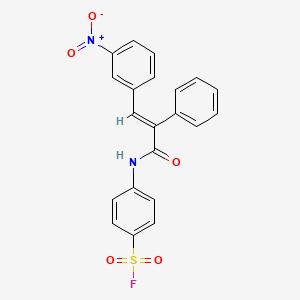
![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)
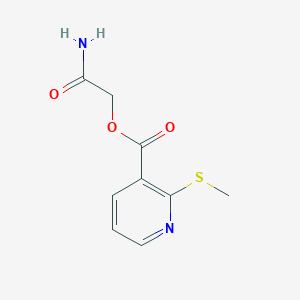

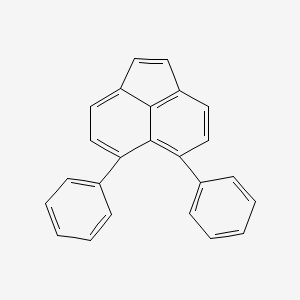
![4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine](/img/structure/B13351430.png)


